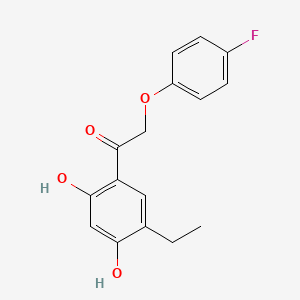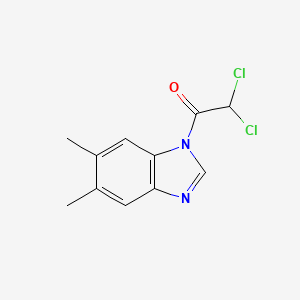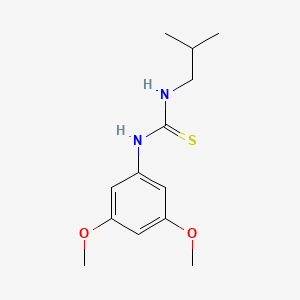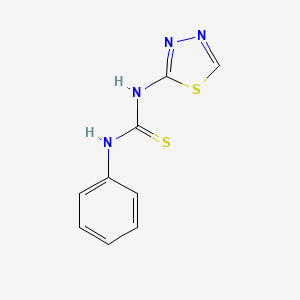
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone, commonly known as EFPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. EFPE belongs to the class of diarylethyl ketones and is structurally similar to curcumin, a natural compound found in turmeric.
作用機序
The mechanism of action of EFPE is not fully understood, but it is believed to involve the modulation of various signaling pathways. EFPE has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. EFPE has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. EFPE has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
EFPE has been shown to have various biochemical and physiological effects. EFPE has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. EFPE has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, EFPE has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
EFPE has several advantages for lab experiments. EFPE is a stable compound that can be easily synthesized and purified. EFPE has also been shown to have low toxicity and is well-tolerated in animal studies. However, EFPE has some limitations for lab experiments. EFPE is relatively insoluble in water, which may limit its bioavailability in vivo. Furthermore, EFPE has not been extensively studied in humans, and its safety and efficacy in humans remain to be established.
将来の方向性
EFPE has significant potential for further research. Future studies could focus on the development of EFPE derivatives with improved solubility and bioavailability. Furthermore, future studies could investigate the safety and efficacy of EFPE in animal models and humans. EFPE could also be explored as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, the mechanism of action of EFPE could be further elucidated to provide insights into its pharmacological properties.
合成法
EFPE can be synthesized by the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde and 4-fluorophenol in the presence of a base and a palladium catalyst. The reaction yields EFPE as a yellow solid with a purity of over 95%. The synthesis method of EFPE is relatively simple and cost-effective, making it an attractive compound for further research.
科学的研究の応用
EFPE has been identified as a potential therapeutic agent due to its anti-inflammatory, antioxidant, and anticancer properties. EFPE has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are associated with various diseases such as cancer, Alzheimer's disease, and diabetes. EFPE has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Furthermore, EFPE has been found to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
特性
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-2-10-7-13(15(19)8-14(10)18)16(20)9-21-12-5-3-11(17)4-6-12/h3-8,18-19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAORZIWZIJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)



![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)



![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)




![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)